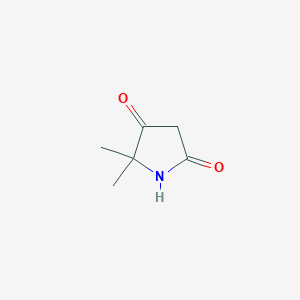

5,5-Dimethylpyrrolidine-2,4-dione

Overview

Description

5,5-Dimethylpyrrolidine-2,4-dione is a heterocyclic organic compound with the molecular formula C6H9NO2. It is a derivative of pyrrolidine, featuring two carbonyl groups at positions 2 and 4, and two methyl groups at position 5. This compound is known for its stability and unique chemical properties, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

5,5-Dimethylpyrrolidine-2,4-dione can be synthesized through several methods. One common approach involves the cyclization of 2,2-dimethyl-1,3-diaminopropane with diethyl oxalate under acidic conditions. The reaction typically proceeds at elevated temperatures, around 100-150°C, to facilitate the formation of the pyrrolidine ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethylpyrrolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding diketones.

Reduction: Reduction reactions can convert it into the corresponding alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: Formation of diketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has a wide range of applications in scientific research:

Organic Synthesis

5,5-Dimethylpyrrolidine-2,4-dione serves as an intermediate in synthesizing various organic compounds. Its ability to undergo oxidation, reduction, and substitution reactions allows for the creation of diverse chemical structures.

Table 1: Common Reactions of this compound

| Reaction Type | Reaction Outcome | Common Reagents |

|---|---|---|

| Oxidation | Formation of diketones | Potassium permanganate, chromium trioxide |

| Reduction | Formation of alcohols | Lithium aluminum hydride, sodium borohydride |

| Substitution | Formation of substituted derivatives | Alkyl halides or acyl chlorides |

Biological Applications

The compound acts as a building block for synthesizing biologically active molecules. Research has indicated its potential in drug development due to its structural properties that may influence biological activity.

Case Study:

In a study exploring the synthesis of aza-enones like 5,5-dimethyl-1H-pyrrol-2(5H)-one from this compound, researchers achieved an overall yield of 71%. This highlights its role as a versatile precursor in organic synthesis with potential pharmaceutical applications .

Medicinal Chemistry

Research indicates that derivatives of pyrrolidine compounds exhibit various bioactivities. For instance:

- Anticonvulsant Activity: Certain derivatives have been shown to possess anticonvulsant properties .

- Tyrosinase Inhibition: Compounds derived from this compound have been studied for their ability to inhibit tyrosinase activity .

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its stability under various conditions makes it suitable for applications requiring durable chemical intermediates.

Mechanism of Action

The mechanism of action of 5,5-Dimethylpyrrolidine-2,4-dione involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The pathways involved often include nucleophilic addition or substitution reactions, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different substitution patterns.

5,5-Dimethylimidazolidine-2,4-dione: A structurally similar compound with imidazolidine ring instead of pyrrolidine.

5,5-Dimethylhexane-2,4-dione: A non-heterocyclic analog with similar functional groups.

Uniqueness

5,5-Dimethylpyrrolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis .

Biological Activity

5,5-Dimethylpyrrolidine-2,4-dione, also known as DMPO, is a compound that has garnered attention in various fields of chemistry and biology due to its potential biological activities and applications in drug development. This article explores the biological activity of DMPO, synthesizing findings from diverse research studies to provide a comprehensive overview.

This compound has the molecular formula CHN_O$$$$_2 and is characterized by its diketone structure. It serves as an important intermediate in the synthesis of various organic compounds, particularly those with biological activity. The compound can be synthesized through several methods, including cyclization reactions involving appropriate precursors.

The biological activity of DMPO is attributed to its ability to act as both a nucleophile and an electrophile in chemical reactions. This dual functionality allows it to participate in nucleophilic addition or substitution reactions, which are essential for forming new chemical bonds. Such interactions are critical in the development of biologically active molecules.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:

- Study on A549 Cells : Compounds derived from DMPO were tested against A549 human lung adenocarcinoma cells. Results indicated that certain derivatives exhibited potent cytotoxic effects, reducing cell viability significantly compared to control groups. Notably, compounds with free amino groups showed enhanced activity while maintaining low toxicity towards non-cancerous cells .

- Structure-Activity Relationship : The anticancer activity was found to be structure-dependent. For example, specific substitutions on the pyrrolidine ring led to varying degrees of efficacy against cancer cell lines .

Antimicrobial Activity

DMPO derivatives have also been evaluated for their antimicrobial properties. In particular:

- Multidrug-Resistant Strains : Research highlighted the effectiveness of certain DMPO derivatives against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. These findings suggest that DMPO derivatives may serve as promising candidates for developing new antimicrobial agents targeting resistant pathogens .

Case Studies

-

Anticancer Efficacy :

- Objective : Evaluate the anticancer potential of DMPO derivatives.

- Method : MTT assay on A549 cells.

- Findings : Compounds demonstrated significant cytotoxicity with minimal effects on non-cancerous cells.

- : DMPO derivatives can selectively target cancer cells while sparing healthy tissues.

-

Antimicrobial Screening :

- Objective : Assess the antimicrobial activity against resistant bacterial strains.

- Method : In vitro testing against various pathogens.

- Findings : Certain derivatives showed strong inhibitory effects on resistant strains.

- : DMPO derivatives are viable candidates for addressing antibiotic resistance.

Data Summary

| Activity Type | Tested Compounds | Key Findings |

|---|---|---|

| Anticancer | DMPO Derivatives | Significant cytotoxicity against A549 cells |

| Antimicrobial | DMPO Derivatives | Effective against multidrug-resistant Staphylococcus aureus |

| Structure-Activity | Various Substituted Derivatives | Activity varies with structural modifications |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5,5-Dimethylpyrrolidine-2,4-dione in laboratory settings?

- Methodological Answer : Follow OSHA and GHS guidelines for handling reactive heterocyclic compounds. Key steps include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks (vapor pressure: 0.1 mmHg at 25°C) .

- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous waste .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Use a factorial design approach (e.g., 2³ design) to evaluate critical variables:

| Variable | Low Level (-1) | High Level (+1) |

|---|---|---|

| Reaction Temp. | 60°C | 100°C |

| Catalyst Loading | 1 mol% | 5 mol% |

| Solvent | THF | DMF |

- Analyze interactions using ANOVA to identify optimal conditions. For crystallization, employ slow cooling in ethanol/water mixtures (70:30 v/v) to enhance crystal purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H NMR (DMSO-d6, 400 MHz) to confirm methyl groups (δ 1.25 ppm, singlet) and carbonyl signals (δ 172–175 ppm in ¹³C NMR) .

- FT-IR : Identify key functional groups: C=O stretch at ~1750 cm⁻¹ and N-H deformation at ~1550 cm⁻¹ .

- Mass Spectrometry : ESI-MS in positive mode ([M+H]⁺ at m/z 142.1) for molecular weight confirmation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) with MoKα radiation (λ = 0.71073 Å) at 100 K. Key parameters:

- Space group: Monoclinic P2₁ (as seen in analogous imidazolidine-diones) .

- Refinement: Use SHELXL-2018 for full-matrix least-squares refinement.

- Validate hydrogen bonding networks (e.g., N-H⋯O interactions) to confirm stereochemical stability .

Q. What strategies mitigate contradictions in reaction kinetic data for this compound under varying pH conditions?

- Methodological Answer :

- pH-Dependent Kinetic Profiling : Conduct reactions in buffered solutions (pH 3–10) and monitor via HPLC.

- Computational Modeling : Use Gaussian 16 with DFT (B3LYP/6-31G*) to simulate transition states and identify pH-sensitive intermediates .

- Statistical Reconciliation : Apply multivariate regression to resolve discrepancies between experimental and simulated rate constants .

Q. How can AI-driven simulations enhance the design of this compound-based catalysts?

- Methodological Answer :

- COMSOL Multiphysics Integration : Model reaction-diffusion dynamics in catalytic cycles using finite element analysis (FEA).

- Machine Learning : Train neural networks on historical kinetic datasets to predict optimal ligand geometries (e.g., bite angles, steric effects) .

- Validation : Cross-check AI-predicted turnover frequencies (TOFs) with experimental results from fixed-bed reactors .

Q. What role does this compound play in modulating enzyme inhibition mechanisms?

- Methodological Answer :

- Enzyme Assays : Test inhibition of acetylcholinesterase (AChE) using Ellman’s method (IC₅₀ determination).

- Molecular Docking : Use AutoDock Vina to simulate binding interactions at the AChE active site (PDB ID: 4EY7).

- Kinetic Analysis : Apply Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition patterns .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Perform under nitrogen (10°C/min) to measure decomposition onset temperatures.

- Controlled Replicates : Repeat experiments in triplicate using freshly distilled solvent to exclude impurity effects.

- Cross-Lab Validation : Collaborate with independent labs to standardize DSC protocols (e.g., heating rate, sample mass) .

Properties

IUPAC Name |

5,5-dimethylpyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-6(2)4(8)3-5(9)7-6/h3H2,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRDHBPVJBGCAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90537719 | |

| Record name | 5,5-Dimethylpyrrolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90537719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89464-41-5 | |

| Record name | 5,5-Dimethylpyrrolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90537719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-dimethylpyrrolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.